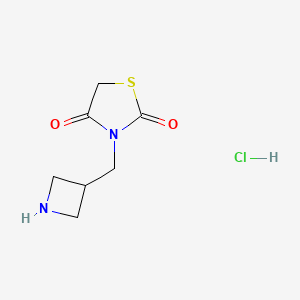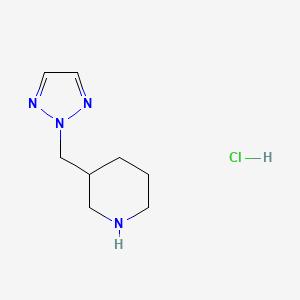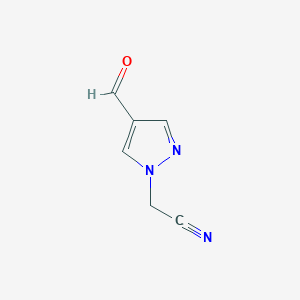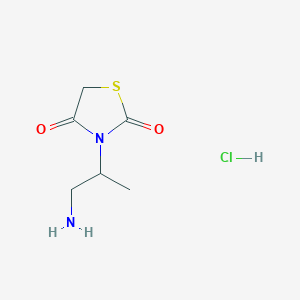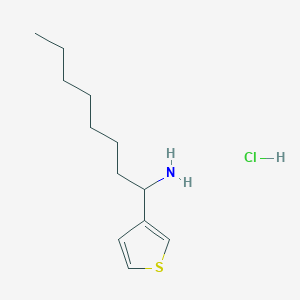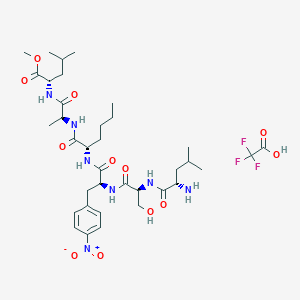
LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate
Overview
Description
LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate is a complex organic compound that features a trifluoroacetate group. This compound is notable for its unique chemical properties and potential applications in various scientific fields. The trifluoroacetate group is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate typically involves multiple steps, starting with the preparation of the trifluoroacetate ester. One common method involves the reaction of trifluoroacetic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of trifluoroacetate esters can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate can undergo various chemical reactions, including:
Substitution: The trifluoroacetate group can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Grignard reagents, organolithium compounds.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Oxidation: Amine derivatives.
Substitution: Various substituted trifluoroacetate derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate involves its interaction with molecular targets through the trifluoroacetate group. This group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, thereby modulating their activity. The nitro group can also participate in redox reactions, influencing the redox state of the target molecules .
Comparison with Similar Compounds
Trifluoroacetic Acid: A simpler compound with similar electron-withdrawing properties but lacks the complexity of LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate.
Ethyl Trifluoroacetate: Another ester derivative with similar reactivity but different physical properties.
Uniqueness: this compound stands out due to its combination of a trifluoroacetate group and a nitro group, which together confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactivity and stability .
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H55N7O10.C2HF3O2/c1-8-9-10-25(31(45)36-21(6)29(43)39-27(16-20(4)5)34(48)51-7)37-32(46)26(17-22-11-13-23(14-12-22)41(49)50)38-33(47)28(18-42)40-30(44)24(35)15-19(2)3;3-2(4,5)1(6)7/h11-14,19-21,24-28,42H,8-10,15-18,35H2,1-7H3,(H,36,45)(H,37,46)(H,38,47)(H,39,43)(H,40,44);(H,6,7)/t21-,24-,25-,26-,27-,28-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGIZLVJXSOCEX-HAYWJZKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CO)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56F3N7O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


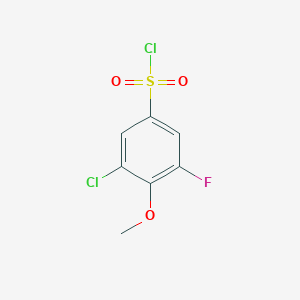
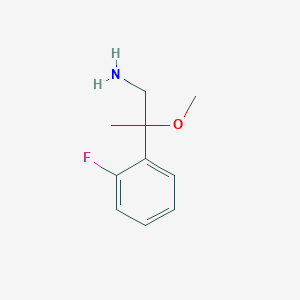
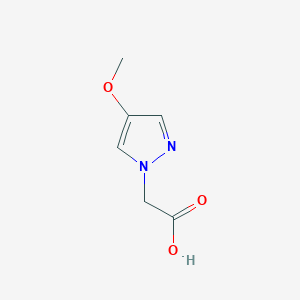
![2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1450488.png)
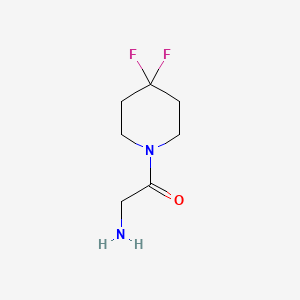
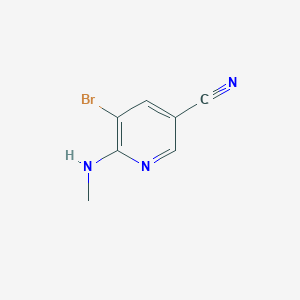


![5-Azoniaspiro[4.4]nonane Chloride](/img/structure/B1450498.png)
